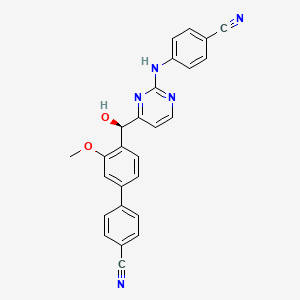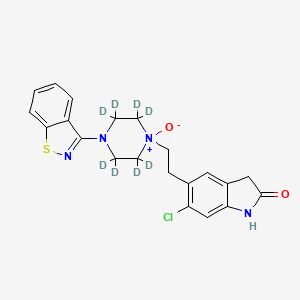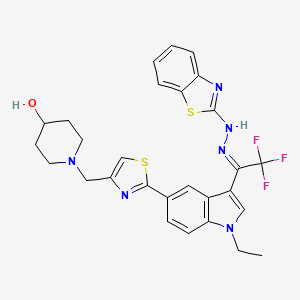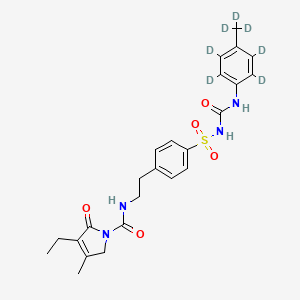
Bnm-III-170
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BNM-III-170 is a small-molecule CD4-mimetic compound that has shown significant potential in inhibiting the entry of the human immunodeficiency virus (HIV-1) into target cells. This compound mimics the interaction of the CD4 receptor with the HIV-1 envelope glycoprotein, thereby blocking the virus’s ability to infect host cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BNM-III-170 involves multiple steps, starting from 5-bromo-1-indanone. The process includes the formation of various intermediates and the final product is obtained as a bis-trifluoroacetate salt. The synthetic route has been optimized to improve yield and scalability .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is scaled up to meet the demands of research and potential therapeutic applications. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
BNM-III-170 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, to form different substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used for further research and development in the field of HIV-1 inhibition .
Applications De Recherche Scientifique
BNM-III-170 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying CD4-mimetic interactions and developing new inhibitors.
Biology: Employed in research to understand the mechanisms of HIV-1 entry and infection.
Medicine: Investigated for its potential therapeutic applications in treating HIV-1 infections.
Industry: Utilized in the development of new antiviral drugs and therapies
Mécanisme D'action
BNM-III-170 exerts its effects by binding to the conserved Phe-43 cavity of the HIV-1 envelope glycoprotein gp120. This binding mimics the interaction of the CD4 receptor with gp120, leading to conformational changes that block the virus’s ability to bind to its co-receptors, CCR5 or CXCR4. As a result, the virus is unable to fuse with the host cell membrane and initiate infection .
Comparaison Avec Des Composés Similaires
Similar Compounds
M48U1: Another CD4-mimetic compound that binds to the same site on gp120 but has different structural features.
Indoline CD4-mimetics: These compounds have shown increased potency and breadth against various HIV-1 strains compared to BNM-III-170.
Uniqueness
This compound is unique due to its specific binding affinity and the conformational changes it induces in the HIV-1 envelope glycoprotein. This makes it a valuable tool for studying HIV-1 entry mechanisms and developing new therapeutic strategies .
Propriétés
Formule moléculaire |
C25H26ClF7N6O6 |
|---|---|
Poids moléculaire |
675.0 g/mol |
Nom IUPAC |
N'-(4-chloro-3-fluorophenyl)-N-[(1R,2R)-2-[(diaminomethylideneamino)methyl]-5-(methylaminomethyl)-2,3-dihydro-1H-inden-1-yl]oxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H24ClFN6O2.2C2HF3O2/c1-26-9-11-2-4-15-12(6-11)7-13(10-27-21(24)25)18(15)29-20(31)19(30)28-14-3-5-16(22)17(23)8-14;2*3-2(4,5)1(6)7/h2-6,8,13,18,26H,7,9-10H2,1H3,(H,28,30)(H,29,31)(H4,24,25,27);2*(H,6,7)/t13-,18-;;/m1../s1 |
Clé InChI |
HTLOHDUDQHMDET-BHASQYGXSA-N |
SMILES isomérique |
CNCC1=CC2=C(C=C1)[C@@H]([C@H](C2)CN=C(N)N)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CNCC1=CC2=C(C=C1)C(C(C2)CN=C(N)N)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


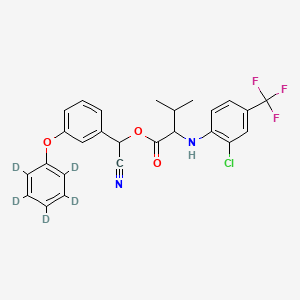
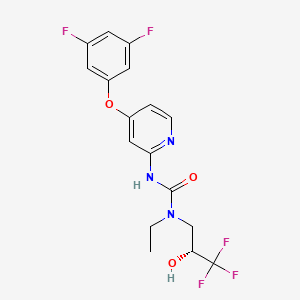
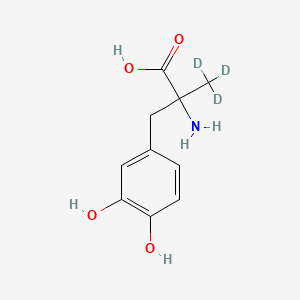
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
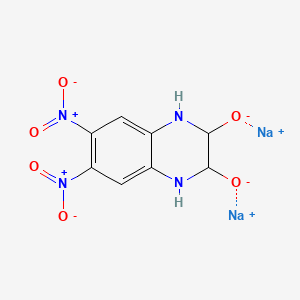

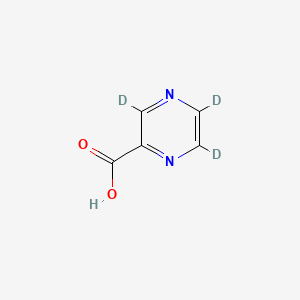
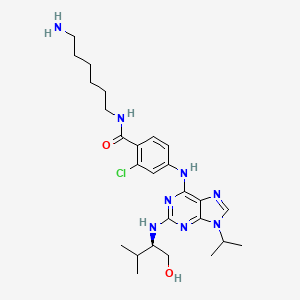
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
